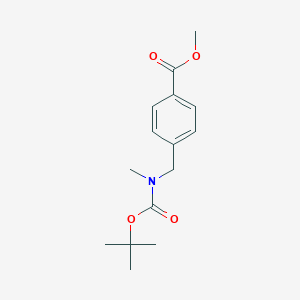

Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

概要

説明

“Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate” is a chemical compound with the molecular formula C14H19NO4 . It is a solid substance that is stored in dry conditions at 2-8°C .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds are often used as reagents in the synthesis of various derivatives . For instance, 4-(Boc-aminomethyl)benzoic Acid, a Boc protected form of 4-(Aminomethyl)benzoic Acid, is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) .Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in dry conditions at 2-8°C . The molecular weight of the compound is 265.31 .科学的研究の応用

Synthesis and Chemical Applications

Regiocontrol in Synthesis : Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is used in chemical synthesis where regiocontrol is directed by fluorine rather than by the amide substituent. This is evident in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines for the synthesis of 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990).

Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its utility in producing stereochemically complex molecules (Davies, Fenwick, & Ichihara, 1997).

Polymorphism in Crystal Structures : It is significant in the study of polymorphism, as seen in its crystallization in monoclinic space group P2(1)/n in two polymorphic forms. Such studies are crucial for understanding molecular conformations in solid-state chemistry (Gebreslasie, Jacobsen, & Görbitz, 2011).

Pharmaceutical Intermediate Synthesis : It's used in the oxidation of nitrogen-based methyl heteroaryls to form corresponding benzyl alcohols, indicating its role as a versatile pharmaceutical intermediate (BerlinMichael, Aslanian, Ruiz, & MccormickKevin, 2007).

Large-Scale Preparation for Medical Research : The compound is synthesized from L-aspartic acid on a large scale, highlighting its importance in medical research and pharmaceutical applications (Yoshida et al., 1996).

Peptide Conformation Studies : In the study of peptide conformation, the compound has been utilized to examine the role of N-methylation as a determinant of peptide conformation, which is crucial for understanding protein structure and function (Jankowska et al., 2002).

Enzymatic Reduction in Chemistry : The compound is involved in the enzymatic reduction process to produce biologically active substances, illustrating its role in biochemical reactions and drug synthesis (Hashiguchi, Kawada, & Natsugari, 1992).

Synthesis of Modified Anthracyclines : It plays a role in the synthesis of structurally modified anthracyclines, which are important in the development of new therapeutic agents (González et al., 1992).

Safety And Hazards

The compound is considered hazardous, with a GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

methyl 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-6-8-12(9-7-11)13(17)19-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICRMJGBVWJBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590992 | |

| Record name | Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate | |

CAS RN |

140382-79-2 | |

| Record name | Methyl 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。